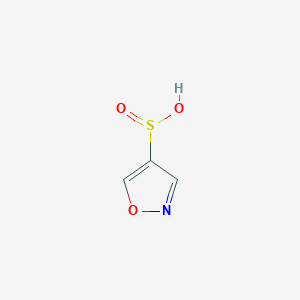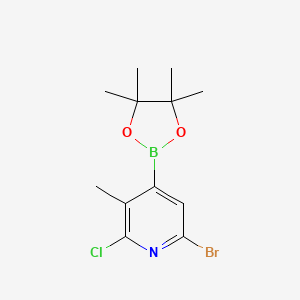
(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride is a chemical compound that features a pyridine ring substituted with a benzyloxy group at the 3-position and a methanol group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)pyridin-2-yl)methanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-hydroxypyridine.
Benzyloxy Substitution: The hydroxyl group at the 3-position of pyridine is substituted with a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.
Methanol Group Introduction: The 2-position of the pyridine ring is then functionalized with a methanol group through a Grignard reaction involving methylmagnesium bromide.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of (3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
化学反応の分析
Types of Reactions
(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride undergoes several types of chemical reactions:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The benzyloxy group can be reduced to a hydroxyl group using hydrogenation in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: (3-(Benzyloxy)pyridin-2-yl)carboxylic acid.
Reduction: (3-Hydroxy)pyridin-2-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
(3-Hydroxy)pyridin-2-yl)methanol: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.
(3-(Methoxy)pyridin-2-yl)methanol: Contains a methoxy group instead of a benzyloxy group, which affects its reactivity and interactions with biological targets.
(3-(Benzyloxy)pyridin-2-yl)carboxylic acid: An oxidized form of the compound with distinct chemical and biological properties.
Uniqueness
(3-(Benzyloxy)pyridin-2-yl)methanol hydrochloride is unique due to its combination of a benzyloxy group and a methanol group on the pyridine ring. This structural arrangement allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
94454-56-5 |
|---|---|
分子式 |
C13H14ClNO2 |
分子量 |
251.71 g/mol |
IUPAC名 |
(3-phenylmethoxypyridin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11;/h1-8,15H,9-10H2;1H |
InChIキー |
KAPQXKINIVWKCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)


![7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)








![4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)

